Lead arsenate

Description

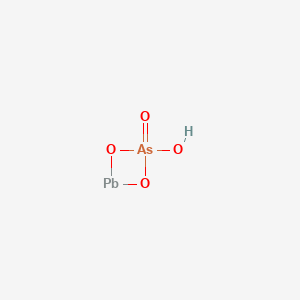

Structure

2D Structure

Properties

IUPAC Name |

hydrogen arsorate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Pb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRBYRMOUPAKLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbHAsO4, AsHO4Pb | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead hydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_hydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042092 | |

| Record name | Lead arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead arsenate is a white powder. It is insoluble in water. It is toxic by skin absorption, inhalation and by ingestion., ODOURLESS WHITE HEAVY POWDER. | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in nitric acid, alkalies, Solubility in water, g/100ml: 0.0003 (none) | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.79 at 59 °F (USCG, 1999) - Denser than water; will sink, 5.943 g/cu cm, Relative density (water = 1): 5.8 | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Lead arsenate was a commonly used insecticide during the first half of the 20th century, particularly in deciduous tree fruit orchards. Antimony is cotransported with As during the ore refining process and could occur as an impurity in commercial lead arsenate products. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White monoclinic crystals | |

CAS No. |

3687-31-8; 10102-48-4; 7645-25-2; 7784-40-9, 7645-25-2, 7784-40-9 | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007645252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead hydrogen arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9AI2R9EWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

280 °C (decomposes) | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context of Lead Arsenate in Agricultural Science

Scientific Investigations into Lead Arsenate Efficacy and Persistence

Research on Pest Resistance Development in Target Organisms

The extensive and prolonged use of this compound eventually led to the development of pesticide resistance in target pest populations. aapse.orgvt.eduresearchgate.netnumberanalytics.com The first documented case of resistance to this compound was reported in 1914 in the codling moth. numberanalytics.com As pests, particularly the codling moth, became more resistant, the efficacy of this compound decreased, necessitating growers to increase application rates and frequency to achieve the desired control. aapse.orgvt.eduwa.govcolumbiainsight.org This escalating cycle of application and diminishing returns ultimately compelled farmers to seek and adopt alternative pest control methods. aapse.orgvt.edu

Phasing Out and Regulatory Actions Against this compound Use

The decline in this compound use began in the late 1940s with the introduction of synthetic organic insecticides, such as DDT, which were considered more effective and, at the time, safer alternatives. aapse.orgvt.edunih.govwa.gov By 1960, most agricultural uses of this compound had been phased out. nih.gov

Formal regulatory actions followed, reflecting growing concerns over its environmental persistence and potential health impacts. The U.S. Environmental Protection Agency (EPA) officially banned all insecticidal uses of this compound in the United States, cancelling its registration on August 1, 1988. aapse.orgvt.edugoodfruit.com Some sources indicate that its application on all food crops was outlawed by 1991. columbiainsight.org Despite the ban, the legacy of this compound persists, with its components remaining in the soil for hundreds of years due to their stable nature. wa.govumass.edu

Environmental Geochemistry and Fate of Lead Arsenate Residues

Soil Sequestration and Long-Term Persistence Mechanisms of Lead and Arsenic

Lead and arsenic from lead arsenate residues demonstrate significant long-term persistence in soils, primarily through sequestration mechanisms. Lead is strongly retained on soil particles, with its mobility and leachability being low in soils rich in clay, organic matter, and iron (Fe) and aluminum (Al) oxides, or those with high cation exchange capacity (CEC). Organic amendments enhance lead immobilization by forming organo-mineral complexes that restrict its translocation. Inorganic amendments, by increasing soil pH, can also decrease lead mobility through the formation of hydroxide (B78521) and carbonate precipitates. Phosphate-rich minerals, such as apatite and bonemeal, are particularly effective at immobilizing lead by forming stable, insoluble lead-phosphate complexes, such as pyromorphite (B1263725) (Pb5(PO4)3X), which are stable across a wide range of pH and redox conditions.

Arsenic sequestration is predominantly driven by its adsorption onto iron (oxyhydr)oxides. Under aerobic conditions, arsenite (As(III)) can oxidize to arsenate (As(V)), which then strongly adsorbs to and/or co-precipitates with Fe(oxyhydr)oxides, leading to its immobilization. Other factors like δ-MnO2, aluminum oxides, organic matter, sulfide (B99878), (bio)carbonate, and calcite also modulate arsenic immobilization. Soils containing clay minerals and organic matter generally reduce arsenic mobility.

Table 1: Typical Lead and Arsenic Concentrations in Contaminated Orchard Soils

| Element | Concentration in O and A Horizons (mg kg⁻¹) (Mean ± SE, n=6) | Background Levels (mg kg⁻¹) (Mean ± SE, n=6) |

| Arsenic | 81 ± 16 | 4 ± 1 |

| Lead | 431 ± 70 | 20 ± 2 |

Speciation and Mobility Dynamics of Lead and Arsenic in Soil Environments

The mobility and potential toxicity of arsenic and lead in soils are intricately linked to their chemical speciation, which is highly dependent on various soil physicochemical properties, including redox potential, pH, organic carbon content, and mineralogical composition.

Arsenic in soil environments primarily exists in two inorganic forms: arsenate (As(V)) and arsenite (As(III)). As(V) is the dominant species under oxidizing conditions, while As(III) prevails under reducing or anoxic conditions. As(V) is more stable and readily adsorbs to clay minerals and iron/manganese oxides/hydroxides. In contrast, As(III) is significantly more soluble, mobile, and toxic than As(V), exhibiting a lower affinity for the soil solid phase.

Redox potential is a key factor directly influencing arsenic solubility. A decrease in redox potential promotes the transformation of As(V) to As(III), thereby increasing arsenic's solubility and mobility. Soil pH also profoundly affects arsenic speciation and mobility. Under acidic conditions (pH < 5.5), arsenic tends to exhibit high mobility and phytoavailability due to its transformation into more soluble As(III). Conversely, at higher, alkaline pH levels (e.g., > 7), arsenic desorption can be favored, increasing its mobility and pore water leaching. Arsenate oxyanions, being negatively charged above pH 2.20, are electrostatically attracted to positively charged surfaces of minerals like ferrihydrite, goethite, hematite, or γ-Al2O3. However, the un-ionized arsenite species (H3AsO3) at neutral pH sorbs less strongly than anionic arsenate species, contributing to its higher solubility in groundwater. In flooded soils, the reduction of sulfate (B86663) can lead to the immobilization of arsenic through the formation of amorphous arsenic-sulfide precipitates.

Lead's mobility in soil is limited under oxidizing and circumneutral pH conditions due to its strong retention on soil particles, particularly amorphous oxides. Soil pH, organic matter content, cation exchange capacity, and clay mineralogy are critical factors influencing lead mobility. Lower pH values generally promote lead desorption, whereas higher pH values tend to favor lead retention. In flooded conditions, lead solubility can decrease significantly as the redox potential drops, primarily because an increase in soil pH enhances the sorption of Pb2+ ions.

Soils rich in calcium carbonate (CaCO3), iron, aluminum, and phosphorus are conducive to lead immobilization. The presence of phosphate-rich minerals, such as apatite, can effectively immobilize lead by forming highly stable and insoluble lead-phosphate complexes, including pyromorphite. Organic amendments contribute to lead immobilization by increasing soil organic matter content, which facilitates the formation of organo-mineral complexes that restrict lead translocation. Similarly, inorganic amendments can increase soil pH, leading to the precipitation of lead as hydroxides and carbonates, thereby reducing its mobility.

Soil organic matter (SOM) plays a dual role in the fate of lead and arsenic. For lead, SOM generally enhances immobilization by forming stable organo-mineral complexes. For arsenic, SOM can reduce its mobility. However, there is also a potential for competition between arsenate and SOM for binding sites on iron oxyhydroxides, which could, in some instances, increase arsenic concentrations in the soil solution.

Mineralogical characteristics are paramount in controlling the mobility and sequestration of both elements. Reactive iron oxy-hydroxides and, to some extent, manganese oxides, provide numerous strong adsorption sites for both arsenate and arsenite ions. Arsenate, for instance, is electrostatically attracted to the surfaces of ferrihydrite, goethite, hematite, or γ-Al2O3. Soils with higher clay mineral content and organic matter tend to exhibit reduced arsenic mobility. Conversely, sandy soils may facilitate increased concentrations of metals and arsenic in leachate due to their lower retention capacity.

Transport Pathways and Environmental Redistribution

The primary transport pathway for lead and arsenic from historically contaminated soils, particularly under conditions of anthropogenic land disturbance, is physical transport via erosion and overland flow of silt-sized particles and aggregates. This process can redistribute significant amounts of arsenic (which is more effectively mobilized than lead) and lesser amounts of lead to riparian and stream sediments, potentially increasing their bioavailability in these new environments. Despite this physical transport, dissolved concentrations of arsenic and lead in overland flow typically remain low (e.g., <1 μg L-1), consistent with their strong retention by soil minerals.

The leaching potential and subsurface migration of lead and arsenic to groundwater systems are influenced by site-specific soil properties and ongoing chemical transformations. While some studies have reported minimal leaching of this compound from soil, the potential for arsenic to leach and move into groundwater is controlled by these site-specific factors. Soils containing sand grains coated with clay minerals and the presence of organic matter tend to reduce arsenic mobility and leaching into groundwater.

However, under certain conditions, arsenic leaching can reach shallow water tables, leading to accumulation in the capillary fringe, particularly in calcareous environments. Arsenite (H3AsO3), being un-ionized and less strongly sorbed than arsenate, is considerably more soluble in groundwater. Consequently, groundwaters under chemically reducing conditions tend to exhibit higher dissolved arsenic concentrations, provided a labile arsenic source is present in the aquifer strata.

Modeling studies suggest that while there is a potential for groundwater to eventually exceed drinking water standards for these metals due to leaching, a relatively long time may be required for the leachate to reach the water table. For instance, predictions indicate that arsenic-contaminated leachate might not reach the water table for approximately 340 years, and groundwater concentrations might not exceed federal drinking water standards for arsenic for about 370 years. Lead migration to groundwater is generally more limited, often confined to approximately 1-3 meters below the surface. Changes in geochemical conditions, such as a decrease in pH (e.g., due to CO2 intrusion), can enhance the solubility of minerals containing lead and arsenic, thereby mobilizing them into groundwater.

Table 2: Predicted Time for Arsenic Leachate to Reach Groundwater

| Parameter | Predicted Time (Years) |

| Leachate to reach water table | ~340 |

| Groundwater to exceed Federal drinking water standard (0.05 mg/L) | ~370 |

| Groundwater to exceed Puerto Rico drinking water standard (0.000022 mg/L) | ~325 |

Overland Flow, Erosion, and Physical Transport of Contaminated Soil Particles

This compound residues, composed of lead (Pb) and arsenic (As), exhibit limited chemical mobility in undisturbed soils due to their strong affinity for adsorption onto solid phases. nih.govresearchgate.net This strong retention on soil particles, particularly amorphous oxides, under oxidizing and circumneutral pH conditions, restricts their dissolution and movement. nih.gov However, anthropogenic land disturbance, such as agricultural tillage, significantly promotes erosion and overland flow, especially during intense rainstorms. nih.govresearchgate.net

Under these disturbed conditions, the primary mechanism for the transport of arsenic and lead derived from pesticide-contaminated soil is the physical movement of silt-sized particles and aggregates. nih.govresearchgate.netnih.gov Studies investigating event-scale transport during rain events have demonstrated that while both arsenic and lead are associated with similarly sized particles, solid-phase arsenic is more effectively mobilized and transported than lead. nih.govresearchgate.netnih.gov This suggests a differential mobility between the two constituent elements under erosive forces.

The insolubility of this compound in water implies that physical transport of the compound as particulate matter is a more significant pathway than its dissolution and subsequent movement in solution. wikipedia.orgnih.govechemi.com However, smaller particle sizes generally lead to greater transport in both dissolved and particulate forms. frontiersin.org The erosion of contaminated soils can lead to the redistribution of substantial amounts of arsenic, and lesser amounts of lead, to adjacent riparian and stream sediments. nih.govresearchgate.netnih.gov This redistribution is a critical concern as it can potentially increase the bioavailability of these toxic elements in aquatic and riparian ecosystems. nih.govresearchgate.netnih.gov

The pH of overland flow also plays a role, with slightly acidic conditions (e.g., 5.1 ± 0.2) tending to keep arsenic and lead bound to the solid phase. nih.gov Lead isotopic ratios have further confirmed that lead transported in overland flow originates from this compound pesticides, distinguishing it from other potential lead sources. nih.gov

Atmospheric Deposition and Wind-Blown Soil Fluxes

When released into the atmosphere, this compound primarily exists in the particulate phase. nih.govechemi.com These airborne particles are subsequently removed from the atmosphere through both wet deposition (e.g., in rain or snow) and dry deposition (e.g., settling due to gravity or impaction on surfaces). nih.govechemi.comcdc.gov

Anthropogenic activities, including historical pesticide application, contribute significantly more arsenic to the environment than natural sources like wind-blown soil or volcanic activity. cdc.gov The atmospheric transport and deposition of heavy metal(loid)s, including lead and arsenic, are influenced by meteorological factors. Research indicates that depositional fluxes of these elements can be correlated with wind speed, with higher deposition rates often observed during cold and dry periods. nih.govresearchgate.net

A significant source of atmospheric deposition of heavy metal(loid)s near contaminated sites, such as areas historically treated with this compound pesticides or near former smelters, is the resuspension of enriched soil particles. nih.govresearchgate.net This process involves wind erosion lifting contaminated soil particles into the air, which are then transported and redeposited elsewhere. The lack of vegetation cover and the physical protrusion of contaminated areas can make them particularly susceptible to wind erosion, generating fine, easily transportable powdery material. mdpi.com Consequently, reducing soil wind erosional losses is a crucial strategy for mitigating the dispersion of these heavy metal(loid)s across various environments. nih.govresearchgate.netmdpi.com

Atmospheric concentrations of arsenic can vary significantly depending on the location. Remote areas, away from major anthropogenic sources, typically exhibit arsenic levels ranging from 1 to 3 nanograms per cubic meter (ng/m³), while urban areas, influenced by various human activities, may show concentrations ranging from 20 to 100 ng/m³. cdc.gov

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | PbHAsO₄ | wikipedia.org |

| Molar Mass | 347.1 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid/powder | wikipedia.orgechemi.com |

| Density | 5.943 g/cm³ | wikipedia.org |

| Melting Point | Decomposes at 280°C | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.orgechemi.com |

Table 2: Average Bulk Atmospheric Deposition Fluxes of Lead and Arsenic in Mainland China (2017)

| Element | Average Bulk Deposition Flux (µg·m⁻²·year⁻¹) | Source |

| Lead | 1036.5 | mdpi.com |

| Arsenic | 170.3 | mdpi.com |

Biogeochemical Cycling of Arsenic in Contaminated Ecosystems

Microbial Transformations of Arsenic Species in Soil and Water

Microbes have evolved diverse mechanisms to interact with arsenic, using it for energy, detoxifying their immediate environment, or engaging in microbial warfare. These transformations are fundamental components of the global arsenic cycle. epa.gov

The toxicity and mobility of arsenic are highly dependent on its oxidation state. encyclopedia.pub Microorganisms mediate the redox conversion between the two predominant inorganic forms: pentavalent arsenate [As(V)] and trivalent arsenite [As(III)]. justagriculture.in

Arsenic Reduction: The reduction of As(V) to As(III) can occur through two primary microbial pathways.

Detoxification: Many bacteria possess an energy-intensive detoxification system encoded by the ars operon. justagriculture.inoaji.net In this process, As(V) that enters the cell is reduced to As(III) in the cytoplasm by the enzyme arsenate reductase (ArsC). monobasinresearch.orgtandfonline.com The more toxic As(III) is then actively expelled from the cell by an efflux pump (ArsB or ACR3), preventing intracellular accumulation. tandfonline.com

Respiration: Certain anaerobic bacteria, known as dissimilatory arsenate-reducing prokaryotes (DARPs), can use As(V) as a terminal electron acceptor for respiration, much like other bacteria use oxygen or nitrate. justagriculture.innih.gov This process is catalyzed by a membrane-associated arsenate reductase (ArrAB) and plays a significant role in mobilizing arsenic from sediments into groundwater. mdpi.com

Arsenic Oxidation: The oxidation of the more toxic and mobile As(III) to the less toxic and more readily adsorbed As(V) is a key detoxification process in many environments. encyclopedia.pubnih.gov This biotransformation is carried out by a wide range of bacteria and archaea, which can be broadly categorized as:

Chemolithoautotrophic As(III) oxidizers (CAOs): These organisms couple the oxidation of As(III) to the reduction of an electron acceptor (like oxygen or nitrate) to generate energy for growth and carbon fixation. justagriculture.innih.gov

Heterotrophic As(III) oxidizers (HAOs): These organisms oxidize As(III) as a detoxification mechanism, preventing its entry into the cell, rather than for energy conservation. justagriculture.inmonobasinresearch.org The oxidation is facilitated by the enzyme arsenite oxidase. oaji.net

| Process | Description | Key Enzyme/System | Microbial Group Example | Environmental Significance |

|---|---|---|---|---|

| Detoxification Reduction | Intracellular reduction of As(V) to As(III) followed by efflux. | ArsC / ars Operon | Various bacteria (e.g., Pseudomonas putida) | Confers arsenic resistance to microbes. |

| Dissimilatory Reduction (Respiration) | Use of As(V) as a terminal electron acceptor for anaerobic respiration. | ArrAB | DARPs (e.g., Geobacter species) | Mobilizes arsenic from solid phases into groundwater. |

| Chemolithoautotrophic Oxidation | Oxidation of As(III) to As(V) to gain energy for growth. | Arsenite Oxidase (Aio) | CAOs (e.g., Agrobacterium tumefaciens) | Decreases arsenic toxicity and mobility. |

| Heterotrophic Oxidation | Oxidation of As(III) to As(V) for detoxification. | Arsenite Oxidase (Aio) | HAOs (e.g., Thermus species) | Decreases arsenic toxicity and mobility. |

Microorganisms can transform inorganic arsenic into organic, methylated forms through a process known as biomethylation. frontiersin.org This pathway involves the sequential addition of methyl groups, typically donated by S-adenosylmethionine (SAM), to trivalent arsenic. oaji.netnih.gov The process is catalyzed by the enzyme arsenite S-adenosylmethionine methyltransferase (ArsM). mdpi.comfrontiersin.org

The methylation pathway, first proposed by Challenger, involves a series of reduction and oxidative methylation steps. justagriculture.in It converts inorganic arsenite [As(III)] into monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and ultimately trimethylarsine oxide (TMAO). frontiersin.orgacs.org While historically considered a detoxification mechanism because the pentavalent methylated products are generally less toxic, some of the trivalent intermediates, such as monomethylarsenite [MAs(III)] and dimethylarsenite [DMAs(III)], are more toxic than inorganic arsenite. frontiersin.org

This process is bidirectional. Just as microbes can methylate arsenic, some can also demethylate organic arsenic species back to inorganic forms. nih.gov For instance, some bacteria can demethylate DMAs(V) to MMAs(V), while others can further demethylate MMAs(V) to As(V), suggesting that complete demethylation may be a multi-step process involving different microbial species. nih.govnih.gov

The final step in the microbial methylation pathway can be the formation of volatile arsenic compounds, primarily trimethylarsine [TMAs(III)]. nih.gov This process of bio-volatilization serves as a mechanism for arsenic detoxification and plays an important role in the global biogeochemical cycling of arsenic, facilitating its transfer from soil and water to the atmosphere. epa.govnih.gov Various bacteria, fungi, and algae can convert inorganic arsenic into these gaseous forms. nih.gov For example, genetically engineered Pseudomonas putida expressing the arsM gene has demonstrated a high capacity for arsenic volatilization, converting inorganic arsenic into dimethylarsine and trimethylarsine. nih.govacs.org While this process can reduce arsenic concentrations in contaminated soils, the environmental fate of the volatilized arsenic compounds requires further consideration. nih.gov

Environmental Factors Governing Arsenic Biogeochemistry

The transformation and transport of arsenic originating from the dissolution of lead arsenate in soil ecosystems are governed by a complex interplay of environmental factors. These factors dictate the speciation of arsenic, its partitioning between solid and aqueous phases, and its ultimate mobility and bioavailability. The key environmental drivers fall into two main categories: the physicochemical properties of the soil matrix itself and the broader hydrogeological conditions of the site.

Impact of Soil Physicochemical Properties

The intrinsic properties of the soil have a profound influence on the fate of arsenic released from this compound. After its application, this compound persists in the soil, with the arsenate component primarily existing as the pentavalent species, As(V). nih.gov The subsequent mobility of this arsenate is largely controlled by its interaction with soil particles, a process heavily mediated by several key physicochemical parameters.

Redox Potential (Eh) and pH: Redox potential and pH are among the most critical factors controlling arsenic speciation and solubility. semanticscholar.orgscispace.com Under oxidizing (aerobic) conditions, typically found in well-drained surface soils, arsenic is thermodynamically stable as arsenate (As(V)). koreascience.or.kr In this form, it strongly adsorbs to soil minerals. nih.gov However, under reducing (anaerobic) conditions, which can occur in saturated or flooded soils, As(V) can be reduced to the more mobile and soluble arsenite (As(III)). usgs.govnih.gov This transformation significantly increases the potential for arsenic to be released into the soil solution. semanticscholar.org

Soil pH further complicates this dynamic. Arsenic solubility is generally low at neutral or slightly acidic pH but increases considerably in both strongly acidic (below pH 5) and alkaline (above pH 8.5) conditions. researchgate.net An alkaline pH can lead to the desorption of arsenic from mineral surfaces as hydroxide (B78521) ions compete for binding sites. semanticscholar.orgscispace.com Studies have shown that a shift from oxidizing conditions (500 mV) to strongly reducing conditions (-200 mV) can increase the amount of soluble arsenic by as much as 13-fold. semanticscholar.orgscispace.comosti.gov

| Redox Potential (Eh) | Soil pH | Predominant Arsenic Species | Relative Arsenic Solubility |

|---|---|---|---|

| High (e.g., +200 to +500 mV) | Acidic to Neutral | Arsenate (As(V)) | Low |

| Low (e.g., 0 to -200 mV) | Acidic to Neutral | Arsenite (As(III)) | High |

| High or Low | Alkaline (e.g., >8.5) | Arsenate (As(V)) / Arsenite (As(III)) | High (due to desorption) |

Iron and Aluminum Oxides: Amorphous iron (Fe) and aluminum (Al) oxides and hydroxides are crucial for immobilizing arsenic in soils. nih.govresearchgate.net These minerals, ubiquitous in many soil environments, have a high affinity for arsenate, binding it through the formation of stable inner-sphere complexes. nih.govnih.gov This adsorption process is a key reason why arsenic from historical this compound applications has remained largely in the upper soil horizons in many former orchards. usgs.gov The dissolution of these iron oxyhydroxides under moderately reducing conditions (0-100 mV) is a primary mechanism for the release of co-precipitated or adsorbed arsenate. semanticscholar.orgscispace.com

Phosphate (B84403) Competition: The chemical similarity between arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) leads to strong competition for adsorption sites on soil minerals, particularly iron and aluminum oxides. mdpi.comacs.org The application of phosphate-containing fertilizers to soils historically contaminated with this compound can significantly enhance the mobility of arsenic. nih.govvt.edu High concentrations of phosphate in the soil solution can displace previously adsorbed arsenate, releasing it into the water phase and making it available for leaching. mdpi.comresearchgate.net Desorption studies on historical orchard soils have demonstrated this effect, with phosphate solutions releasing up to 70% of the total soil arsenic, compared to much lower percentages for other solutions like potassium chloride. nih.gov

Soil Organic Matter and Texture: Soil organic matter (SOM) can have a dual effect on arsenic mobility. It can compete with arsenate for binding sites on mineral surfaces, potentially increasing its mobility. nih.govresearchgate.net Additionally, dissolved organic matter can form aqueous complexes with arsenic, further facilitating its transport. nih.gov Conversely, under certain conditions, organic matter can also act as a binding agent, reducing arsenic mobility. researchgate.netunam.mx

Soil texture also plays a role. Soils with higher clay content and finer grain sizes generally have a greater surface area for arsenic adsorption, which can limit its mobility compared to sandy soils. wi.govnih.gov

Role of Hydrogeological Conditions in Arsenic Mobilization

Hydrogeological conditions dictate the movement of water through the soil profile, which is the primary vector for transporting dissolved arsenic. In many former orchard sites, lead and arsenic contamination is concentrated in the topsoil, with limited downward migration under typical, well-drained conditions. usgs.govnih.gov However, specific hydrogeological scenarios can promote the mobilization of this arsenic, increasing the risk of groundwater contamination. columbiainsight.org

Percolation and Leaching: The downward movement of water through the soil profile, or percolation, is the fundamental process driving arsenic leaching. The amount and frequency of precipitation or irrigation influence the extent of this movement. Research has shown that the application of phosphate fertilizers can enhance the movement of arsenic out of contaminated topsoil and through uncontaminated subsoil, demonstrating a direct link between agricultural practices and hydrogeological transport. mdpi.com

Saturated and Reducing Environments: The creation of saturated, anaerobic conditions is a critical factor in arsenic mobilization. usgs.gov This can occur in wetlands, areas with high water tables, or poorly drained soils. In such environments, the soil redox potential drops, leading to the microbial or chemical reduction of iron and manganese oxides, which releases the arsenic bound to them. semanticscholar.orgscispace.com Concurrently, the stable arsenate (As(V)) is reduced to the more soluble and mobile arsenite (As(III)), further increasing its concentration in the porewater. usgs.govnih.gov This combination of mineral dissolution and arsenic reduction creates a "perfect storm" for arsenic release and transport.

Evidence of Groundwater Contamination: While arsenic from this compound is often considered relatively immobile, long-term leaching has led to documented groundwater contamination. columbiainsight.orguconn.edu A 2021 study in Connecticut found a strong correlation between the proximity of private wells to former fruit orchards and the likelihood of detecting arsenic in the water. uconn.edu This suggests that over many decades, arsenic has slowly migrated from the contaminated soil into the underlying aquifers. The movement of water through both the soil and the underlying bedrock, which can be slow, ultimately impacts how contaminants enter the groundwater supply. uconn.edu

| Factor | Mechanism | Impact on Arsenic Mobility |

|---|---|---|

| High Precipitation/Irrigation | Increases water percolation through the soil profile. | Increases potential for leaching of dissolved arsenic. |

| Phosphate Fertilizer Application | Competes with and displaces adsorbed arsenate from soil particles. | Increases dissolved arsenic concentrations available for transport. vt.edu |

| Saturated Soil Conditions (High Water Table) | Creates an anaerobic environment, lowering redox potential. | Promotes reduction of As(V) to more mobile As(III) and dissolution of Fe/Al oxides. usgs.gov |

| Groundwater Flow | Acts as a transport medium for leached arsenic. | Can create a plume of arsenic contamination in an aquifer. uconn.edu |

Ecological Impact Assessment and Bioavailability of Lead and Arsenic

Ecological Risk Characterization in Legacy Contaminated Sites

Legacy contamination from lead arsenate persists in the topsoil of former orchard lands decades after its widespread use ceased, posing ongoing ecological challenges wa.govbeyondpesticides.orgcwu.edu. Estimates suggest that between 115,000 and 200,000 acres of former orchard lands in Central Washington alone may be affected by this compound contamination, with some areas exhibiting concentrations exceeding established cleanup levels beyondpesticides.orgcwu.edu. The breakdown products, lead and arsenic, are known for their strong adherence to soil particles, preventing easy removal through natural processes wa.gov. While lead typically remains concentrated in the top 5-20 cm of soil, arsenic, due to its higher solubility, can leach deeper into the subsoil, particularly in sandy soils, or be transported via runoff and groundwater aapse.orgwpmucdn.comepa.gov.

Ecological risk assessments are fundamental tools for informing decisions regarding remediation efforts at these legacy contaminated sites athensjournals.gr. A key aspect of risk characterization involves evaluating the potential impacts on plant growth. Research indicates that phytotoxic effects, such as decreased biomass growth in plant species like native bluegrass (Poa secunda), invasive cheatgrass (Bromus tectorum), and buttercrunch lettuce (Lactuca sativa), were observed only at the highest concentrations of lead and arsenic in the soil (e.g., 3400 mg kg⁻¹ Pb and 790 mg kg⁻¹ As). Lower residual concentrations showed no significant impact on plant growth nih.gov. These findings are crucial for establishing site-specific soil screening levels that guide ecological risk assessments nih.gov.

Table 2: Impact of Lead and Arsenic Soil Concentrations on Plant Biomass Growth nih.gov

| Contaminant Concentration (mg kg⁻¹) | Impact on Plant Biomass Growth |

| Pb: < 3400, As: < 790 | No significant impact |

| Pb: 3400, As: 790 (Highest) | Decreased growth |

A critical factor in accurately assessing ecological risk is bioavailability, which quantifies the amount of a substance that can be absorbed by an organism's biological system following exposure epa.govbrooksapplied.com. It is important to note that not all lead and arsenic present in soil are bioavailable epa.govbrooksapplied.com. To improve the accuracy of risk assessments and potentially reduce remediation costs, new methodologies such as "virtual stomach" or in vitro bioaccessibility assays have been developed. These laboratory methods simulate the human digestive system to estimate the bioavailable fraction of lead and arsenic in soils epa.govbrooksapplied.comepa.govuq.edu.au.

Addressing the complex challenges posed by lead and arsenic contamination at legacy sites often involves the establishment of dedicated initiatives, such as Legacy Pesticide Working Groups. These groups collaborate to develop comprehensive cleanup strategies, implement public education programs, and provide guidance for land use planning in affected areas wa.govbeyondpesticides.orgwa.gov. Furthermore, given that contaminated sites frequently contain mixtures of contaminants, risk assessments must account for potential interaction effects between these substances to ensure a holistic and accurate evaluation of ecological risks uq.edu.au.

Analytical Methodologies for Environmental Characterization of Lead Arsenate Residues

Spectroscopic and Chromatographic Techniques for Total Elemental Analysis

Total elemental analysis aims to quantify the total amount of lead and arsenic present in a sample, regardless of their chemical form. Various spectroscopic and chromatographic techniques are employed for this purpose, offering high sensitivity and accuracy.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has revolutionized environmental monitoring due to its exceptional sensitivity, capable of detecting elements at ultra-trace levels, often in the parts per trillion (ppt) range. conquerscientific.com The principle of ICP-MS involves ionizing a sample with inductively coupled plasma, followed by the analysis of the resulting ions based on their mass-to-charge ratio. conquerscientific.com This technique allows for the simultaneous detection of multiple elements, providing a comprehensive snapshot of a sample's composition. conquerscientific.com

ICP-MS is widely applied for the detection of contaminants such as lead and arsenic in various environmental matrices, including water, soil, and air, often at concentrations significantly below regulatory limits. conquerscientific.com A significant advantage of ICP-MS is its versatility in handling a wide range of sample matrices with minimal preparation, which helps reduce contamination risks and sample loss. conquerscientific.com The advent of collision/reaction cell technology has further enhanced ICP-MS performance by mitigating interferences that can compromise result accuracy, leading to more reliable data for environmental protection and regulatory compliance. conquerscientific.comthermofisher.com Furthermore, ICP-MS facilitates the quantification of total element concentrations, which is instrumental in developing and validating analytical workflows by enabling mass balance calculations to assess extraction efficiency. acs.org

Atomic Absorption Spectroscopy (AAS) is a widely utilized analytical technique for the quantitative determination of trace and heavy metal concentrations in diverse samples. drawellanalytical.com AAS is highly sensitive, capable of detecting metals in the parts per billion (ppb) or even parts per trillion (ppt) range, making it invaluable for environmental monitoring. drawellanalytical.comthermofisher.com It is well-suited for analyzing a variety of environmental samples, including water, air, soil, and sediment, and can provide information on elemental speciation. aurorabiomed.com

Different modes of AAS are employed depending on the required sensitivity and the element of interest:

Flame Atomic Absorption Spectrometry (FAAS): Used for higher concentrations. thermofisher.com

Graphite Furnace Atomic Absorption Spectrometry (GFAAS): Offers enhanced sensitivity, making it the preferred technique for ppb-level determinations of heavy, toxic metals like lead. thermofisher.com

Hydride Generation Atomic Absorption Spectrometry (HGAAS): Provides excellent performance for semi-metals like arsenic and selenium, particularly at very low concentrations. thermofisher.comredalyc.org

For instance, HGAAS has a reported detection limit of 0.095 mg/L for arsenic, while Flame AAS has a detection limit of 0.19 mg/L for lead in certain applications. redalyc.org Atomic Emission Spectrometry (AES), including Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES or ICP-OES), is another atomic spectroscopy method that exploits the emission of light at characteristic wavelengths by excited atoms to determine elemental concentrations. inflibnet.ac.inresearchgate.net

Table 1: Representative Detection Limits for Lead and Arsenic by AAS Techniques

| Element | Technique | Detection Limit (mg/L or µg/L) | Source |

| Arsenic | HGAAS | 0.095 mg/L | redalyc.org |

| Lead | FLAAS | 0.19 mg/L | redalyc.org |

| Lead | GFAAS | 0.07 µg/L | thermofisher.com |

| Arsenic | HGAAS | 0.27 µg/L | thermofisher.com |

X-ray Fluorescence (XRF) spectroscopy is a non-destructive, field-portable analytical technique widely used for rapid, in-situ analysis and quantification of elements in soil samples. environment.govt.nzrsc.orginnovabiomed.com It is particularly useful for contaminated sites, such as former orchards where lead arsenate was applied, and for screening soils with elevated arsenic levels. environment.govt.nz Portable XRF analyzers provide rapid data collection, allowing for quick identification of contaminated areas and the creation of contamination maps. rsc.orginnovabiomed.com This cost-effectiveness and rapid turnaround of analytical results make XRF a dependable method for "screening-level" investigations. asrs.us

While XRF is highly advantageous for field screening, certain considerations are important. For example, the Lα peak of lead can overlap with the Kα peak of arsenic, which can pose challenges for accurate quantification when both elements are present. environment.govt.nz Modern XRF instruments, however, mitigate these interferences through improved detectors and signal processing, often determining concentrations based on multiple peaks. environment.govt.nz Sample preparation for field XRF can involve mixing and disaggregating soil samples, and sometimes sieving to a specific particle size (e.g., less than 150 µm) and drying if moisture content exceeds 10%. epa.gov Field XRF results have shown good correlation with laboratory analysis (both XRF and wet chemistry) for lead and arsenic concentrations in soil. asrs.us

Table 2: XRF Performance in Soil Analysis for Lead and Arsenic

| Parameter | Lead (Pb) | Arsenic (As) | Source |

| Detection Limit (typical) | 10 mg/kg | 10 mg/kg | rsc.org |

| Correlation Coefficient (r²) | 0.832 to 0.995 (vs. lab methods) | 0.832 to 0.995 (vs. lab methods) | asrs.us |

| Optimal Performance | <15,000 ppm | <10,000 ppm | asrs.us |

| Typical Analysis Time | 30-45 seconds | 30-45 seconds | rsc.orgepa.gov |

Advanced Speciation Analysis of Inorganic and Organic Arsenic Forms

Speciation analysis is crucial for arsenic because its toxicity and bioavailability are highly dependent on its chemical form and oxidation state. Inorganic arsenic species, particularly arsenite (As(III)) and arsenate (As(V)), are generally considered more toxic and carcinogenic than most organic arsenic compounds. researchgate.netamericanlaboratory.comresearchgate.nettandfonline.comresearchgate.net Therefore, distinguishing between these forms is essential for accurate risk assessment and environmental management.

Hyphenated techniques, which couple a separation method with a highly sensitive and selective detector, are the most powerful methodologies for arsenic speciation. nih.govsemanticscholar.orgmdpi.comnih.gov High Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) and Ion Chromatography (IC) coupled with ICP-MS (IC-ICP-MS) are widely used for this purpose. americanlaboratory.comresearchgate.netresearchgate.netnih.govsemanticscholar.orgmdpi.comscirp.orgjst.go.jpnih.gov

These techniques enable the separation of various arsenic species, including inorganic forms like arsenite (As(III)) and arsenate (As(V)), and organic forms such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). researchgate.netamericanlaboratory.comtandfonline.comresearchgate.net The main advantages of hyphenated techniques include extremely low detection limits, high sensitivity, excellent selectivity, and reduced matrix interferences, which are critical for analyzing complex environmental and biological samples. americanlaboratory.comsemanticscholar.orgmdpi.com For instance, IC-ICP-MS can distinguish between different oxidation states and chemical forms of arsenic, providing individual concentrations that are more toxicologically significant than total element concentrations. americanlaboratory.com

Table 3: Representative Detection Limits for Arsenic Species by Hyphenated Techniques

| Arsenic Species | Technique | Detection Limit (ng/mL or µg/L) | Source |

| As(III) | HPLC-ICP-MS | 0.12 ng/mL | pjoes.com |

| As(V) | HPLC-ICP-MS | 0.04 ng/mL | pjoes.com |

| MMAA | HPLC-ICP-MS | 0.08 ng/mL | pjoes.com |

| DMAA | HPLC-ICP-MS | 0.06 ng/mL | pjoes.com |

Effective sample preparation, particularly extraction, is a crucial preliminary step for arsenic speciation in complex environmental matrices such as soil, water, and sediment. researchgate.netresearchgate.netnih.govresearchgate.net The goal of these procedures is to quantitatively extract arsenic species from the matrix while preserving their chemical forms.

Common extraction and separation procedures include:

Solid Phase Extraction (SPE): Used for preconcentration and separation of inorganic arsenic species (As(III) and As(V)) prior to detection. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE): Another method for separating arsenic from solutions, sometimes involving derivatization for specific detection methods. nih.govresearchgate.net

Sequential Extractions: These procedures are employed to assess the distribution of arsenic among different fractions within soils and sediments (e.g., exchangeable, sorbed on organic matter, bound to iron/aluminum oxides, and mineral phases). researchgate.netresearchgate.net This approach provides insights into the mobility and bioavailability of arsenic.

Microwave Digestion: While primarily used for total elemental analysis, it is a common sample preparation step to convert the solid matrix into a solution before further analysis, including speciation, if appropriate. redalyc.orgnih.gov

The use of "non-aggressive" eluents during extraction is often preferred to maintain the integrity of the arsenic species and allow for the reuse of adsorbents in preconcentration steps. researchgate.net Research efforts continue to focus on developing inexpensive, rapid, sensitive, and reproducible methodologies for arsenic species in environmental matrices. researchgate.net

Challenges in Species Stability and Reference Material Development

Characterizing this compound residues in environmental matrices presents several challenges, particularly concerning the stability of arsenic and lead species and the development of reliable reference materials. Arsenic in the environment can exist in various inorganic forms, primarily arsenite [As(III)] and arsenate [As(V)], and also in organic forms aapse.orgepa.gov. The toxicity and mobility of arsenic are highly dependent on its chemical speciation, which can be influenced by redox conditions driven by biotic and abiotic processes in natural and engineered systems epa.govnih.gov.

A significant challenge in arsenic speciation analysis is the instability of As(III) towards oxidation, which requires specific preservation methods like acidification or cryofreezing between sample collection and analysis epa.gov. However, these methods can introduce problems in certain water types epa.gov. For lead, its various forms, including oxides, hydroxides, and oxyanion complexes, are released into soil and groundwater, with Pb(II) being the most common form mdpi.com. The transformation and interconversion of these species in environmental matrices complicate accurate quantification and risk assessment.

The development of certified reference materials (CRMs) for lead and arsenic in complex environmental matrices like soil and food is crucial but challenging nih.govscielo.br. While total elemental analysis is well-established, the complexity and variability of food and soil matrices can lead to severe matrix effects, impacting the precision and accuracy of analyses nih.govscielo.br. There is a clear need for more Standard Reference Materials across various food types, analytes, and concentrations to enable validated method development nih.govepa.gov. In-house reference materials are being developed to address this gap, with studies showing low uncertainty for homogeneity and stability scielo.br.

Advances in Environmental Monitoring Technologies

Advances in environmental monitoring technologies are crucial for detecting and quantifying trace levels of contaminants like lead and arsenic. Traditional chemical analysis methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and inductively coupled plasma-mass spectrometry (ICP-MS), have been widely used for their sensitivity and accuracy nih.gov. However, the push for lower detection limits and the need for rapid, on-site analysis have driven the development of more advanced tools.

Development of Biosensors for Arsenic and Lead Detection

Biosensors offer a promising alternative for environmental monitoring of heavy metals due to their high sensitivity, rapid response, portability, and cost-effectiveness iwaponline.comnih.gov. These devices convert biological responses into detectable physicochemical signals, enabling the detection of pollutants at ultra-trace levels nih.govnih.gov.

For arsenic detection, various whole-cell bioreporter and biosensor assays have been developed, often utilizing the ars operon from E. coli or other microorganisms researchgate.netnih.gov. These biosensors can detect arsenite [As(III)] and arsenate [As(V)] at environmentally relevant concentrations, with detection limits as low as 10–50 µg arsenite per liter researchgate.net. Recent advancements include plant nanobionic optical sensors that can detect and monitor arsenic levels in the underground environment in real-time by exhibiting changes in fluorescence intensity mit.edu. Optical fiber sensors using localized surface plasmon resonance have also been developed, capable of detecting arsenic levels as low as 0.09 parts per billion (ppb), significantly below the WHO's maximum permissible limit of 10 ppb technologynetworks.comsmartwatermagazine.com.

For lead detection, whole-cell bacterial biosensors have been engineered using synthetic biology principles. For instance, plasmid-based constructs incorporating the pbrR gene (encoding a regulatory protein) and a promoterless gfp gene allow for lead-responsive GFP expression mdpi.com. These biosensors have demonstrated sensitivity, rapidity, and specificity for Pb(II), with detection limits ranging from 0.2 to 1 µg·mL⁻¹ Pb(II) mdpi.com. Electrochemical biosensors are also widely developed for lead ions, offering high sensitivity and selectivity, and enabling real-time monitoring ucj.org.ua. The integration of functional nanomaterials, such as metal-organic frameworks, has further miniaturized biosensor designs and improved their applicability for on-site analysis ucj.org.ua.

The table below summarizes some key characteristics of biosensors for arsenic and lead detection:

| Biosensor Type (Target) | Sensing Element/Mechanism | Detection Limit (Example) | Key Advantages | Reference |

| Whole-cell bacterial (As) | ars operon, reporter genes | 10-50 µg/L As(III) researchgate.net | Flexible instrumentation, environmentally relevant range | researchgate.net |

| Plant nanobionic optical (As) | Nanoparticle sensors, fluorescence intensity change | Real-time monitoring | Non-destructive, integrates with plant's natural uptake | mit.edu |

| Optical fiber (As) | Gold nanoparticles, nanocomposite, localized surface plasmon resonance | 0.09 ppb technologynetworks.comsmartwatermagazine.com | Highly sensitive, selective, fast, cost-effective, reusable | technologynetworks.comsmartwatermagazine.com |

| Whole-cell bacterial (Pb) | pbrR gene, GFP expression | 0.2-1 µg/mL Pb(II) mdpi.com | Sensitive, rapid, specific, suitable for water monitoring | mdpi.com |

| Electrochemical (Pb) | Direct electron transfer, nanomaterials | High sensitivity | Real-time monitoring, miniaturized design | ucj.org.ua |

Applications of Mass Spectrometry for Trace Contaminant Monitoring

Mass spectrometry (MS) has become an indispensable analytical tool for detecting and quantifying trace contaminants, including lead and arsenic, in diverse environmental matrices such as water, soil, and air conquerscientific.commdpi.com. Its exceptional sensitivity, selectivity, and multi-element capability make it superior to many traditional methods nih.govconquerscientific.com.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is particularly prized for its ability to detect elements at concentrations as low as parts per trillion (ppt) conquerscientific.com. This technique involves ionizing the sample with inductively coupled plasma and then analyzing the ions based on their mass-to-charge ratio, allowing for simultaneous detection of multiple elements conquerscientific.com. ICP-MS can analyze a wide range of sample matrices with minimal preparation, reducing contamination risks conquerscientific.com. It is routinely used for monitoring lead and arsenic in water, soil, and biological samples conquerscientific.comepa.govnih.govlcms.cz.

For arsenic, speciation analysis is critical because the inorganic forms (As(III) and As(V)) are generally more toxic and subject to regulatory limits aapse.orgnih.govnih.gov. Chromatographic techniques, such as HPLC, are often coupled with ICP-MS (HPLC-ICP-MS) to separate different arsenic species before detection, providing detailed speciation information epa.govnih.govlcms.cz. Similarly, lead isotopic ratios (²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) can be determined using high-resolution ICP-MS (HR-ICP-MS) or quadrupole ICP-MS (Q-ICP-MS) to identify the source of lead contamination nih.gov.

Advances in ICP-MS technology, such as collision/reaction cell technology, have further enhanced analytical performance by mitigating polyatomic and isobaric interferences that can compromise accuracy nih.govscielo.brconquerscientific.comepa.gov. This technology uses specific cell gases to remove interferences or shift the detection mass for the analyte, leading to more reliable data nih.govconquerscientific.com. ICP-MS also offers a wide linear dynamic range, simplifying method setup for measuring both major and trace analytes in a single run lcms.cz.

The table below presents typical instrument detection limits (IDLs) for lead and arsenic using ICP-MS, as reported by the US EPA Method 200.8 epa.gov:

| Analyte | CASRN | Estimated Instrument Detection Limit (IDL) (µg/L) |

| Arsenic | 7440-38-2 | 0.002 epa.gov |

| Lead | 7439-92-1 | 0.0001 epa.gov |

These detection limits highlight the high sensitivity of ICP-MS for environmental monitoring.

Environmental Remediation Strategies for Lead Arsenate Contamination

In-Situ and Ex-Situ Remediation Technologies for Contaminated Soils and Groundwater

Soil Washing and Extraction Methods for Contaminant Removal

Soil washing and extraction methods are ex-situ remediation techniques designed to separate or remove contaminants from soil particles, thereby reducing the volume of contaminated material requiring further treatment or disposal epa.gov. These processes typically involve agitating contaminated soil with a washing solution to extract the target contaminants epa.gov. The goal is often to transfer contaminants from the solid soil matrix to an aqueous medium, where they can be more readily treated epa.gov.

For lead arsenate contamination, various washing agents have been investigated, including inorganic acids, organic acids, and chelating agents mdpi.come3s-conferences.orgnih.govmdpi.com. The effectiveness of these agents varies depending on the specific contaminant (lead or arsenic) and the soil characteristics mdpi.come3s-conferences.org.

Inorganic Acids: Sulfuric acid has shown effectiveness in extracting heavy metals like copper (Cu), lead (Pb), and zinc (Zn) from contaminated soil, with removal efficiencies increasing with concentration up to an optimum point mdpi.com. However, sulfuric acid is generally less effective for arsenic (As) removal because negatively charged arsenic can re-adsorb to positively charged soil surfaces under acidic conditions mdpi.com. Phosphoric acid, on the other hand, has demonstrated better efficiency in arsenic removal compared to sulfuric acid, although it is less effective for heavy metals mdpi.commdpi.com.

A synergistic approach combining sulfuric acid and phosphoric acid has been explored to enhance the simultaneous removal of both heavy metals and arsenic mdpi.com. Studies have shown that a mixture of 0.6 M sulfuric acid and 0.6 M phosphoric acid can achieve notable removal efficiencies:

| Contaminant | Removal Efficiency (%) mdpi.com |

| Arsenic | 70.5 |

| Copper | 79.6 |

| Lead | 80.1 |

| Zinc | 71.2 |

Note: Data from a study using a 1:1 mixture of 0.6 M sulfuric acid and 0.6 M phosphoric acid under specific soil washing conditions (S/L = 1:7, stirring speed: 250 rpm, washing time: 120 min).

Organic Acids and Chelating Agents: Organic acids such as citric acid (CA), malic acid (MA), and oxalic acid, along with chelating agents like ethylenediaminetetraacetic acid (EDTA), have been utilized for lead and arsenic extraction e3s-conferences.orgnih.gov. Research indicates that EDTA is highly effective for lead extraction, while citric acid and malic acid show better performance for arsenic e3s-conferences.org. Oxalic acid has also demonstrated strong performance for extracting arsenic, iron, and lead from contaminated mine soils nih.gov.

The extraction ability of different eluents for lead and arsenic can be summarized as follows e3s-conferences.org:

| Contaminant | Best Eluent(s) | Order of Effectiveness |

| Lead | EDTA | EDTA > CA > MA > PA |

| Arsenic | MA, CA | MA > CA > PA > EDTA |

Note: PA refers to polyepoxysuccinic acid. Optimal conditions often involve an eluent concentration of 0.1 mol/L and a 2-hour extraction period e3s-conferences.org.

Soil washing often results in a concentrated contaminated liquid waste stream and a treated soil fraction epa.gov. The fine particles (silt, humus, and clay) often retain a significant fraction of the contaminants, and physical separation can be used to clean the coarse material epa.gov. Subsequent treatment or disposal of the contaminated fines is then required epa.gov.

Permeable Reactive Barriers and Groundwater Circulation Systems for Plume Control

Permeable Reactive Barriers (PRBs) are an in-situ groundwater remediation technology designed to treat dissolved contaminant plumes passively frtr.govclu-in.org. A PRB involves installing a permeable "wall" of reactive media perpendicular to the direction of groundwater flow, allowing the contaminated plume to pass through it frtr.govclu-in.org. As groundwater flows through the barrier, contaminants are removed via adsorption, precipitation, or chemical degradation frtr.gov.

Mechanism and Application: PRBs can utilize physical, chemical, and/or biological processes frtr.gov. For lead and arsenic, reactive media such as zero-valent iron (ZVI), bauxite, limestone, and other mineral ores have been employed frtr.govresearchgate.net. ZVI, for instance, has been shown to significantly decrease arsenic concentrations in groundwater by promoting adsorption to iron oxide and iron sulfide (B99878) surfaces researchgate.net.

Common configurations for PRBs include continuous trenches, where the reactive material is backfilled, or funnel-and-gate systems, where low-permeability walls direct the plume towards a permeable treatment zone (the "gate") clu-in.org. PRBs can be strategically placed at the downgradient edge of a source zone to reduce mass flux or mid-plume to lower dissolved concentrations frtr.gov.

Groundwater Circulation Systems: While PRBs are passive, groundwater circulation systems can be used in conjunction with them or as standalone active systems to enhance contaminant removal. These systems involve extracting contaminated groundwater, treating it ex-situ, and then re-injecting the treated water, or circulating groundwater through an in-situ treatment zone to increase contact time with reactive media tpsgc-pwgsc.gc.ca. For PRBs, groundwater recirculation systems can increase the residence time of contaminants within the reactive zone, thereby improving treatment effectiveness tpsgc-pwgsc.gc.ca.

Limitations and Considerations: The long-term performance of PRBs can be affected by factors such as fouling, precipitation of metals, or clogging of the reactive media, which can decrease permeability and efficiency frtr.govtpsgc-pwgsc.gc.ca. Regular monitoring is crucial to verify barrier performance and to identify the need for mitigation measures such as anti-fouling agents or material replacement frtr.govtpsgc-pwgsc.gc.ca.

Integrated Remediation Approaches and Site-Specific Considerations

Synergistic Effects of Combined Technologies

The synergistic effects in combined remediation technologies arise when the combined action of multiple methods yields a greater outcome than the sum of their individual effects epa.gov. For this compound contamination, this can involve combining physical, chemical, and biological approaches.

Chemical-Biological Integration: This approach is considered economical and eco-friendly for treating heavy metal-containing wastewater and can be advantageous over individual chemical or biological treatments frontiersin.org. For instance, combining chemical immobilization with phytoremediation can lead to improved heavy metal uptake by plants and reduced bioavailability in soil mdpi.com.

Soil Washing and Solidification/Stabilization: For extremely contaminated abandoned mine soils, soil washing followed by solidification/stabilization can be an effective alternative nih.gov. While soil washing removes a significant portion of contaminants, the remaining levels might still exceed regulatory criteria, necessitating further immobilization nih.gov.

Phytoremediation with Amendments: The use of plants (phytoremediation) can be enhanced by adding soil amendments or nanomaterials mdpi.comrsc.orgmdpi.com. For example, iron oxides in fly ash can form coordination compounds with heavy metals, reducing their activity, and beneficial microorganisms produced by plant growth can gradually release and reduce the toxicity of heavy metals mdpi.com. Research has also shown synergistic interactions between silicon and ferrous sulfate (B86663) in reducing arsenic and cadmium accumulation in rice from co-contaminated soil mdpi.com.

Electrokinetic-Assisted Phytoremediation: This integrated method has been used to remediate cadmium, copper, lead, and zinc from soil, where applied voltage influences soil properties and plant growth enhances enzymatic activity, leading to maximum heavy metal remediation frontiersin.org.

The effectiveness of these combinations often relies on understanding the complex interactions between contaminants, soil matrix, and the chosen remediation agents frontiersin.org. For example, iron phosphate (B84403) can simultaneously immobilize arsenic and lead, with a synergistic effect observed for arsenic removal in mixed solutions with lead frontiersin.org.

Optimization for Diverse Contamination Scenarios

Optimization of remediation strategies for diverse contamination scenarios involves tailoring the approach to the specific characteristics of the site, including contaminant concentrations, soil type, hydrogeology, and regulatory requirements researchgate.netmdpi.com. This often requires a dynamic and adaptive management approach arxiv.org.

Key considerations for optimization include:

Contaminant Speciation: Arsenic toxicity and mobility are highly dependent on its chemical form (e.g., arsenite As(III) vs. arsenate As(V)), which can vary with redox conditions rsc.org. Remediation strategies must account for these speciation changes. For instance, in anaerobic groundwater, arsenite is dominant, while arsenate is prevalent under aerobic conditions rsc.org.

Soil Heterogeneity: Soil washing effectiveness can be influenced by particle size distribution, as contaminants often attach to fine particles epa.govmdpi.com. Remediation technologies like PRBs may be limited by soil heterogeneity and depth of contamination tpsgc-pwgsc.gc.ca.

Cost-Effectiveness and Sustainability: The selection of remediation technologies should consider their cost, energy input, and potential for generating secondary residues nih.govfrontiersin.org. For example, while acid washing can be effective, it may generate acidic wastewater requiring further treatment e3s-conferences.org. Sustainable approaches like phytoremediation, particularly when assisted by microbes or nanoparticles, offer low-cost and environmentally friendly options rsc.orgmdpi.com.

Risk-Based Optimization: Computational frameworks that integrate machine learning and process-based models can be used to design and identify optimal remediation strategies that consider both active remediation and natural attenuation potentials mdpi.com. This allows for the identification of low-cost strategies that meet remediation constraints for specific scenarios mdpi.com.

Long-Term Management and Monitoring Protocols for Remediated Sites

Long-term management and monitoring are crucial components of any successful remediation project, especially for persistent contaminants like this compound astswmo.orgepa.gov. The primary purpose of long-term monitoring is to ensure that the remedial action successfully minimizes environmental and human health risks over time astswmo.org.

Key Aspects of Long-Term Management and Monitoring:

Establishing Baseline Conditions: Before and after remediation, it is essential to establish baseline physical, chemical, and biological conditions to allow for effective comparisons during long-term monitoring astswmo.org.

Monitoring Goals and Objectives: The long-term monitoring plan should align with the remedial goals and objectives outlined in the project's decision document astswmo.org. This includes determining whether the various components of the remedy are performing successfully astswmo.org.

Performance Verification: Monitoring should verify the continued effectiveness of the chosen remediation technologies. For PRBs, this means regularly checking groundwater quality upstream and downstream of the barrier to ensure contaminant removal and to detect any decrease in efficiency due to fouling or consumption of reactive materials tpsgc-pwgsc.gc.caastswmo.org.

Adaptive Management: Monitoring data informs management decisions regarding the protectiveness of human health and the environment astswmo.org. If monitoring reveals that remedial goals are not being met or that new risks emerge, the long-term management plan or the selected remedy may need to be adjusted astswmo.org.